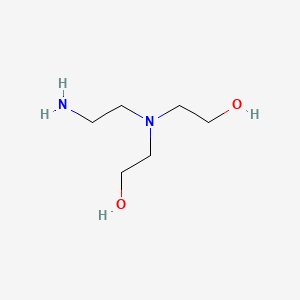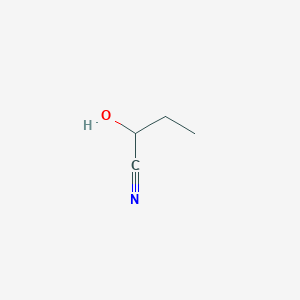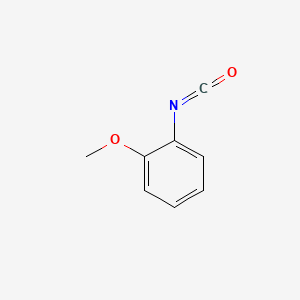
N,N-Bis(2-hydroxyethyl)ethylenediamine
Vue d'ensemble
Description
N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives are a class of organic compounds that have been synthesized and studied for various applications, including their potential as corrosion inhibitors, tumor inhibitors, and antimicrobial agents. These derivatives are characterized by the presence of an ethylenediamine backbone with hydroxyethyl substituents, which can be further modified to enhance their properties for specific applications.
Synthesis Analysis
The synthesis of N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives involves various chemical reactions, often starting with the ethylenediamine molecule as a precursor. For instance, the synthesis of N,N'-bis(1-phenylethanol)ethylenediamine was achieved through a reaction that likely involved the attachment of phenylethanol groups to the ethylenediamine core . Similarly, other derivatives, such as those with hydroxyphenyl or chlorobenzylidene substituents, were synthesized through reactions with the corresponding aldehydes or other reagents . The synthesis of these compounds is crucial for their subsequent application in different fields.
Molecular Structure Analysis
The molecular structure of these derivatives has been elucidated using various analytical techniques. For example, the Schiff base compound N,N'-bis(trifluoromethylbenzylidene)ethylenediamine was characterized by single-crystal X-ray diffraction, which revealed a staggered conformation and coplanar phenyl rings and C=N imine bonds . The crystal structure of N,N'-bis(2-chlorobenzylidene)ethylenediamine also showed a centrosymmetric arrangement with weak intermolecular hydrogen bonds . These structural analyses provide insights into the molecular geometry and potential interaction sites of these compounds.
Chemical Reactions Analysis
The chemical reactivity of N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives is influenced by their functional groups. For instance, the Schiff base ligands can participate in coordination chemistry, forming complexes with metals . The presence of hydroxy, amino, and imine groups also allows these compounds to engage in hydrogen bonding and other non-covalent interactions, which are important for their biological activity and their role as corrosion inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, melting points, and spectral characteristics, are determined by their molecular structure. The Schiff base ligand N,N'-bis(trifluoromethylbenzylidene)ethylenediamine, for example, has a melting point of 109.2°C and exhibits characteristic absorption in the UV region, as well as distinct peaks in its infrared and NMR spectra . These properties are essential for understanding the behavior of these compounds in different environments and for their identification and quantification in analytical studies.
Relevant Case Studies
Several case studies have demonstrated the potential applications of N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives. For instance, N,N'-bis(1-phenylethanol)ethylenediamine showed inhibitory effects against steel corrosion in HCl media, suggesting its use as a corrosion inhibitor . Diastereomeric derivatives with hydroxyphenyl groups were evaluated for their affinity for the estradiol receptor and their ability to inhibit mammary tumor growth, indicating their potential as tumor inhibitors . Additionally, certain derivatives exhibited significant antimicrobial activity against various bacterial strains, highlighting their potential as antimicrobial agents .
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Treatment
N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives have been studied for their cytotoxic activity in human cancer cell lines. Research by Musa, Badisa, and Latinwo (2014) demonstrated that certain compounds containing the ethylenediamine moiety exhibit concentration-dependent cytotoxic activity towards lung, breast, and prostate cancer cell lines. This finding suggests potential applications in developing novel therapeutic agents for cancer treatment (Musa, Badisa, & Latinwo, 2014).
Application in Radiopharmaceuticals
Studies on radiopharmaceuticals have investigated the use of multidentate ligands with structures similar to N,N-Bis(2-hydroxyethyl)ethylenediamine. Mathias et al. (1988) synthesized new ligands and studied their biodistribution in rats and non-human primates, demonstrating potential applications in diagnostic imaging and therapy (Mathias et al., 1988).
Iron Chelation for Medical Applications
N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives have been explored as iron chelators. Pitt et al. (1986) prepared various chelators and evaluated their efficacy and toxicity in an iron overload mouse model. These studies contribute to understanding the potential of these compounds in treating iron-related diseases (Pitt et al., 1986).
Stability of Metal Complexes
Research on the stability of trivalent metal complexes of phenolic ligands related to N,N-Bis(2-hydroxyethyl)ethylenediamine has been conducted. Motekaitis, Martell, and Welch (1990) investigated the stability constants and equilibrium parameters of these complexes, contributing to the understanding of their potential applications in various fields, including catalysis and material science (Motekaitis, Martell, & Welch, 1990).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c7-1-2-8(3-5-9)4-6-10/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOIAXUAIXVWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCO)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185796 | |
| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-hydroxyethyl)ethylenediamine | |
CAS RN |
3197-06-6 | |
| Record name | N,N-Bis(2-hydroxyethyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3197-06-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Bis(2-hydroxyethyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















